
1-Bromo-4-methoxy-2,2,3-trimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17BrO. It is a brominated alkane with a methoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2,2,3-trimethylbutane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 4-methoxy-2,2,3-trimethylbutanol or 4-methoxy-2,2,3-trimethylbutanenitrile.
Elimination: Formation of 4-methoxy-2,2,3-trimethylbutene.
Oxidation: Formation of 4-methoxy-2,2,3-trimethylbutanal or 4-methoxy-2,2,3-trimethylbutanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxy-2,2,3-trimethylbutane involves its reactivity as a brominated alkane. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,2,3-trimethylbutane: Similar structure but lacks the methoxy group.
1-Bromo-2,2,3-trimethylbutane: Another brominated alkane with a different substitution pattern.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-4-methoxy-2,2,3-trimethylbutane |
InChI |
InChI=1S/C8H17BrO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3 |
Clave InChI |
PGFXMTSUSTVGLC-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)C(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


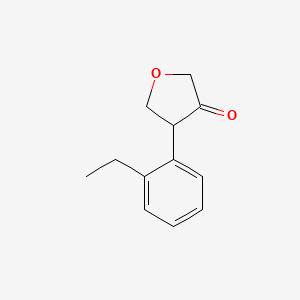
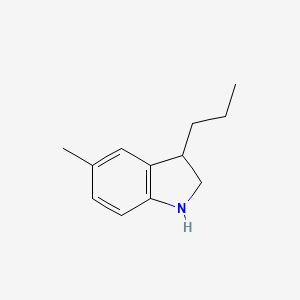
![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)


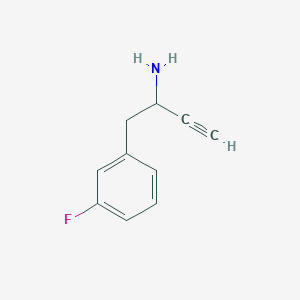
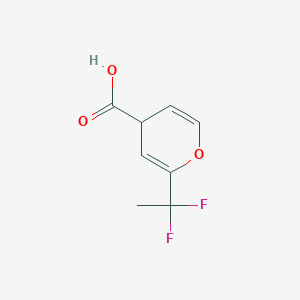

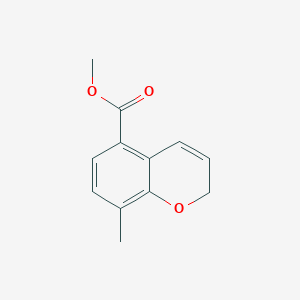

![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)


